molecular formula C13H7ClF2O2 B6404268 2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid CAS No. 1261902-48-0

2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6404268
CAS No.: 1261902-48-0
M. Wt: 268.64 g/mol
InChI Key: NNMHCCYAOLKZRM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of both chlorine and fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring through electrophilic aromatic substitution reactions.

    Carboxylation: Formation of the carboxylic acid group via carboxylation reactions, often using Grignard reagents or other organometallic intermediates.

    Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to link the halogenated phenyl rings.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for large-scale synthesis.

    Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation Products: Carboxylates or other oxidized forms.

    Reduction Products: Alcohols or other reduced forms.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

2-(3-Chloro-4-fluorophenyl)-6-fluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on its phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-10(9)15)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHCCYAOLKZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690543
Record name 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-48-0
Record name 3'-Chloro-3,4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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